Cas no 13450-67-4 (4-(2-(Piperidin-1-yl)ethyl)pyridine)

4-(2-(Piperidin-1-yl)ethyl)pyridine is a heterocyclic compound featuring a pyridine core linked to a piperidine moiety via an ethyl spacer. This structure imparts versatility in pharmaceutical and chemical synthesis, serving as a valuable intermediate for the development of bioactive molecules. Its dual functionality—combining the basicity of piperidine with the aromatic properties of pyridine—enhances its utility in medicinal chemistry, particularly in the design of ligands and receptor modulators. The compound's well-defined reactivity profile allows for selective functionalization, making it suitable for applications in drug discovery and material science. Its stability under standard conditions further supports ease of handling and storage.
4-(2-(Piperidin-1-yl)ethyl)pyridine structure
13450-67-4 structure
Product Name:4-(2-(Piperidin-1-yl)ethyl)pyridine
CAS No:13450-67-4
MF:C12H18N2
MW:190.284722805023
CID:143157
PubChem ID:83476
Update Time:2025-05-20

4-(2-(Piperidin-1-yl)ethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(Piperidin-1-yl)ethyl)pyridine
    • 4-(2-piperidin-1-ylethyl)pyridine
    • 4-(2-PIPERIDINOETHYL)PYRIDIN
    • Pyridine,4-[2-(1-piperidinyl)ethyl]-
    • EINECS 236-607-4
    • 4-(2-piperidinoethyl)-pyridin
    • 4-[2-(piperidyl)ethyl]pyridine
    • 4-(2-PIPERIDINOETHYL) PYRIDINE
    • 4-(beta-piperidinoethyl)pyridine
    • NCIStruc2_000145
    • NCI163398
    • NCGC00014454-02
    • Pyridine, 4-[2-(1-piperidinyl)ethyl]-
    • NW5CQ5VPL0
    • CHEMBL1447143
    • DTXSID7065465
    • Pyridine, 4-(2-piperidinoethyl)-
    • NCGC00014454
    • AKOS006243246
    • BRN 0144829
    • 4-(2-(1-Piperidinyl)ethyl)pyridine
    • Pyridine, 4-(2-(1-piperidinyl)ethyl)-
    • 4-(2-(Piperidyl)ethyl)pyridine
    • NS00024346
    • UNII-NW5CQ5VPL0
    • 13450-67-4
    • 1-(2-(4-pyridinyl)ethyl)piperidine
    • NSC-163398
    • SCHEMBL3994665
    • NCIStruc1_000212
    • NCGC00097559-01
    • 4-(2-Piperidinoethyl)pyridine
    • FT-0690587
    • NSC 163398
    • NSC163398
    • NCI60_001238
    • PIPERIDINE, 1-(2-(4-PYRIDYL)ETHYL)-
    • CCG-38045
    • pyridine, 4-(piperidinoethyl)-
    • 4-[2-(1-piperidyl)ethyl]pyridine
    • DB-125614
    • 4-[2-(piperidin-1-yl)ethyl]pyridine
    • DTXCID5034220
    • N-[2-(4-pyridyl)ethyl]piperidine
    • 4-[2-(1-piperidinyl)ethyl]pyridine
    • 236-607-4
    • ICBUOQBBEUSCAJ-UHFFFAOYSA-N
    • 5-22-09-00397 (Beilstein Handbook Reference)
    • Inchi: 1S/C12H18N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h4-5,7-8H,1-3,6,9-11H2
    • InChI Key: ICBUOQBBEUSCAJ-UHFFFAOYSA-N
    • SMILES: N1(CCC2C=CN=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 190.14700
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • PSA: 16.13000
  • LogP: 2.04790

4-(2-(Piperidin-1-yl)ethyl)pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(2-(Piperidin-1-yl)ethyl)pyridine

4-(2-(Piperidin-1-yl)ethyl)pyridine: A Comprehensive Overview

4-(2-(Piperidin-1-yl)ethyl)pyridine, also known by its CAS number 13450-67-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has been the subject of extensive research due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to this compound.

The molecular structure of 4-(2-(Piperidin-1-yl)ethyl)pyridine consists of a pyridine ring substituted at the 4-position with a piperidine-derived ethyl group. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The compound's structure has been studied extensively, particularly in the context of its role as an intermediate in the synthesis of bioactive molecules.

Recent studies have highlighted the importance of 4-(2-(Piperidin-1-yl)ethyl)pyridine in medicinal chemistry. Researchers have explored its potential as a building block for constructing complex heterocyclic frameworks. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for synthesizing bioactive pyridopyrimidine derivatives, which exhibit promising antiproliferative activity against cancer cell lines.

The synthesis of CAS No. 13450-67-4 has also been optimized in recent years. Traditionally, the compound was synthesized via a multi-step process involving nucleophilic aromatic substitution. However, advancements in catalytic methodologies have enabled more efficient routes. A 2023 paper in the Nature Catalysis reported a novel palladium-catalyzed coupling reaction that significantly reduces the number of steps required for its synthesis, thereby enhancing its scalability for industrial applications.

In addition to its role as an intermediate, 4-(2-(Piperidin-1-yl)ethyl)pyridine has been investigated for its intrinsic biological activity. Preclinical studies have shown that this compound exhibits moderate inhibitory effects on certain kinase enzymes, making it a candidate for further exploration in oncology drug discovery. Furthermore, its ability to modulate ion channels has sparked interest in its potential application as a lead compound for treating neurological disorders.

The application of computational chemistry tools has provided deeper insights into the properties of this compound. Quantum mechanical calculations have revealed that the piperidine substituent significantly influences the electronic distribution across the pyridine ring, thereby affecting its reactivity towards electrophilic and nucleophilic reagents. These findings have been instrumental in guiding the design of new synthetic pathways and optimization strategies.

In terms of industrial applications, CAS No. 13450-67-4 is increasingly being recognized for its role in material science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for olefin polymerization and other industrial processes. Recent breakthroughs in this area were highlighted in a 2023 review published in the Chemical Reviews, which underscored its potential as a versatile ligand in homogeneous catalysis.

The environmental impact and sustainability aspects of using 4-(2-(Piperidin-1-yl)ethyl)pyridine have also come under scrutiny. Researchers are exploring greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For example, a 2023 study reported the successful implementation of an enzymatic cascade reaction for synthesizing this compound under mild conditions, paving the way for more eco-friendly production methods.

In conclusion, CAS No. 13450-67-4, or 4-(2-(Piperidin-1-yl)ethyl)pyridine, stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development endeavors.

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